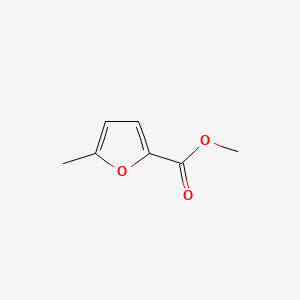

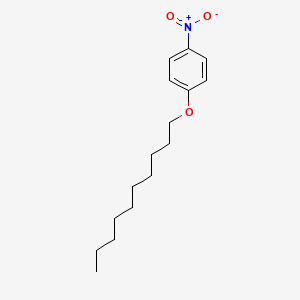

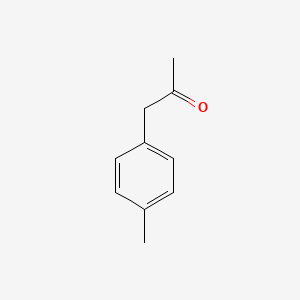

![molecular formula C9H10N2 B1295381 2,5-Dimethylimidazo[1,2-a]pyridin CAS No. 6188-30-3](/img/structure/B1295381.png)

2,5-Dimethylimidazo[1,2-a]pyridin

Übersicht

Beschreibung

2,5-Dimethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Dimethylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

2,5-Dimethylimidazo[1,2-a]pyridin: Analoga wurden als potente Antituberkulosemittel identifiziert. Diese Verbindungen zeigen signifikante Aktivität gegen multiresistente (MDR) und umfassend resistente (XDR) Tuberkulose (TB) -Stämme. Die Struktur-Wirkungs-Beziehung und der Wirkmechanismus dieser Analoga sind entscheidend für die Entwicklung neuer TB-Medikamente und die Bewältigung einer großen globalen Gesundheitsherausforderung .

Organische Synthese und pharmazeutische Chemie

Die Verbindung dient als wertvolles heterocyclisches Gerüst in der organischen Synthese und pharmazeutischen Chemie. Ihre direkte Funktionalisierung gilt als effiziente Strategie zur Konstruktion verschiedener Imidazo[1,2-a]pyridin-Derivate, die für die Synthese zahlreicher medizinischer Verbindungen von entscheidender Bedeutung sind .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft ist This compound für seinen strukturellen Charakter bekannt, der zur Entwicklung von Materialien mit spezifischen elektronischen und optischen Eigenschaften beiträgt. Dies macht es zu einem Kandidaten für den Einsatz in optoelektronischen Geräten, Sensoren und anderen technologischen Anwendungen .

Antimykobakterielle Aktivität

Kürzlich durchgeführte Studien haben die Wirksamkeit von Imidazo[1,2-a]pyridin-Derivaten bei der Bekämpfung von Mykobakterieninfektionen hervorgehoben. Es wurde gezeigt, dass diese Verbindungen die bakterielle Belastung signifikant reduzieren, was eine vielversprechende Möglichkeit zur Behandlung von Infektionen über TB hinaus bietet .

Pharmazeutische Forschung

Die Derivate der Verbindung werden auf ihr Potenzial zur Behandlung verschiedener Krankheiten untersucht. Molekular-Docking-Studien deuten darauf hin, dass diese Derivate an Schlüsselrezeptoren binden könnten, die an Tumorwachstum und Angiogenese beteiligt sind, was ihr Potenzial als Antikrebsmittel zeigt .

Umweltbelastung

Obwohl die Umweltbelastung von This compound nicht umfassend dokumentiert ist, erfordert die Verwendung in verschiedenen Industrien ein Verständnis seines Verhaltens und seiner Auswirkungen auf die Umwelt. Laufende Forschung ist entscheidend, um eine sichere und nachhaltige Anwendung dieser Verbindung zu gewährleisten .

Wirkmechanismus

Target of Action

2,5-Dimethylimidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been used as a core backbone in the development of covalent inhibitors, such as KRAS G12C inhibitors .

Mode of Action

It has been reported to exhibit in vitro anti-tb activity against replicating and non-replicating tb . In the context of cancer treatment, it has been used to develop covalent inhibitors, which work by forming a covalent bond with their target, leading to irreversible inhibition .

Biochemical Pathways

It is known that the compound has a broad range of biological and pharmacological activities, suggesting that it may interact with multiple pathways .

Pharmacokinetics

One study reported that a related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of 2,5-Dimethylimidazo[1,2-a]pyridine can vary depending on the context. In the case of TB treatment, it has been reported to cause a significant reduction in bacterial load . In the context of cancer treatment, preliminary bio-evaluation screening delivered a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research, with a focus on improving the ecological impact of the classical schemes .

Biochemische Analyse

Biochemical Properties

2,5-Dimethylimidazo[1,2-a]pyridine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form adducts with DNA, leading to potential mutagenic effects. Additionally, 2,5-Dimethylimidazo[1,2-a]pyridine has been shown to interact with glutathione S-transferase, which aids in its detoxification and excretion from the body .

Cellular Effects

2,5-Dimethylimidazo[1,2-a]pyridine has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also alter gene expression by modulating the activity of transcription factors such as NF-κB and AP-1. Furthermore, 2,5-Dimethylimidazo[1,2-a]pyridine impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,5-Dimethylimidazo[1,2-a]pyridine involves its interaction with biomolecules at the molecular level. It binds to DNA, forming DNA adducts that can result in mutations if not repaired. This binding is facilitated by the metabolic activation of the compound by cytochrome P450 enzymes. Additionally, 2,5-Dimethylimidazo[1,2-a]pyridine can inhibit or activate various enzymes, leading to changes in cellular processes. For example, it can inhibit the activity of certain DNA repair enzymes, thereby enhancing its mutagenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethylimidazo[1,2-a]pyridine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethylimidazo[1,2-a]pyridine is relatively stable under physiological conditions but can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to this compound in vitro and in vivo has been associated with sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of 2,5-Dimethylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity, including liver damage and carcinogenic effects. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Additionally, high doses of 2,5-Dimethylimidazo[1,2-a]pyridine have been associated with increased DNA adduct formation and mutagenesis .

Metabolic Pathways

2,5-Dimethylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can undergo further metabolism by phase II enzymes such as glutathione S-transferase, resulting in detoxification and excretion. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2,5-Dimethylimidazo[1,2-a]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2,5-Dimethylimidazo[1,2-a]pyridine can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of 2,5-Dimethylimidazo[1,2-a]pyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, the localization of 2,5-Dimethylimidazo[1,2-a]pyridine to mitochondria can impact mitochondrial function and induce oxidative stress .

Eigenschaften

IUPAC Name |

2,5-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYLCICXTKMFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210868 | |

| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-30-3 | |

| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6188-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

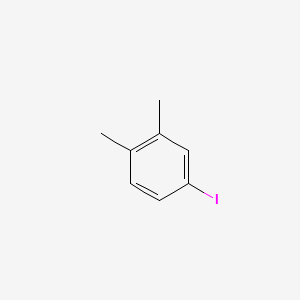

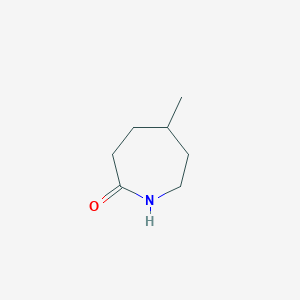

![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)